molecular formula C15H23BrN2O4S B2404283 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 915905-29-2

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No.: B2404283
CAS No.: 915905-29-2
M. Wt: 407.32
InChI Key: LUWYFCZXQBNBLG-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23BrN2O4S. This compound is characterized by the presence of a bromine atom, an ethoxy group, a morpholine ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group by reacting the intermediate with a suitable sulfonamide reagent.

    Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity to its targets, while the bromine and ethoxy groups contribute to its overall chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-ethoxybenzenesulfonamide: Lacks the morpholine ring, which may affect its binding properties.

    3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Lacks the bromine atom, potentially altering its reactivity.

    4-bromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Lacks the ethoxy group, which may influence its solubility and chemical behavior.

Uniqueness

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, ethoxy group, morpholine ring, and sulfonamide moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O4S/c1-2-22-15-12-13(4-5-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWYFCZXQBNBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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